Home > Products > Screening Compounds P98271 > 3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole
3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole -

3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole

Catalog Number: EVT-6203257
CAS Number:
Molecular Formula: C19H19F3N4O2
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{3-Dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one

    Compound Description: This compound is a precursor used in the synthesis of 1,4-dihydropyridine derivatives. [] It is prepared from 4-(1-methylethylidene)-2-phenyl-1,3-oxazol-5(4H)-one. []

    Relevance: This compound shares the 1,3-oxazol-5(4H)-one core structure with 3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole. Both compounds contain a phenyl ring attached to the oxazole ring, although the substitution patterns on the phenyl ring differ. []

5-{3-Dimethylamino-1-[2-(dimethyl-amino)vinyl]prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

    Compound Description: This compound is another precursor for synthesizing 1,4-dihydropyridine derivatives. [] It is prepared from 5-(1-methylethylidene)-2-thioxo-1,3-thiazolidin-4-one. []

    Relevance: This compound is related to 3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole as it also contains a five-membered heterocyclic ring, but instead of a 1,3-oxazole, it features a 1,3-thiazolidin-4-one core. The presence of a conjugated system with dimethylamino groups is another shared feature. []

4-methyl-2-{[5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1(2H)-one (3c)

    Compound Description: This compound is part of a series of 1,3,4-oxadiazoles containing chalcone analogs designed for improved antibacterial activity. [] It exhibited improved activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 1.41 μg/mL compared to the standard drug rifamycin (MIC = 1.52 μg/mL). []

    Relevance: This compound shares the 1,3,4-oxadiazole ring and the [2-(trifluoromethyl)phenyl]methyl substituent with 3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole. []

4-methyl-2-[(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one (3d)

    Compound Description: This compound, similar to compound 3c, belongs to a series of 1,3,4-oxadiazoles with chalcone analogs. [] It also demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, with an MIC of 0.87 μg/mL compared to the standard drug ciprofloxacin (MIC = 1.94 μg/mL). []

5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides

    Compound Description: This series of pyrrole derivatives containing chlorine, amide, and 1,3-oxazole fragments were synthesized as potential antimicrobial agents. [] Some derivatives exhibited high anti-staphylococcus activity (MIC = 7.8 µg/ml) and high antifungal activity (MIC = 7.8 µg/ml) against Candida albicans and Aspergillus niger. []

    Relevance: This series is related to 3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole through the presence of both the 1,3-oxazole ring and a substituted pyrrole ring. The pyrrolidine ring within the target compound can be considered structurally analogous to the pyrrole ring in these derivatives. []

2-{5-[(3,5-bistrimellitimido)phenyl]-1,3,4-oxadiazole-2-yl}pyridine (DIDA)

    Compound Description: This compound is a model compound used in the synthesis of thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group. []

    Relevance: This compound shares the 1,3,4-oxadiazole ring and a phenyl substituent with 3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole. The presence of a pyridine ring in this model compound is similar to the 1,2,5-oxadiazole ring present in the target compound, as both are five-membered nitrogen-containing heterocycles. []

2-Acylmethyl-1H-benzimidazoles

    Compound Description: These compounds were used in cycloaddition reactions with 4-arylidene-1,3-oxazol-5-ones to form tetrahydropyrido[1,2-a]benzimidazoles. []

    Relevance: This group of compounds is related to 3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole as it demonstrates the reactivity of a 1,3-oxazol-5-one core with other heterocyclic compounds containing a methylene linker. The target compound also features a methylene linker connecting the oxazole ring to the pyrrolidine ring. []

8-(1-(3-(trifluoromethyl) benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine (60)

    Compound Description: This compound is a high-affinity (Ki = 1 nM) and selective antagonist for the A2B adenosine receptor, potentially beneficial in treating asthma. []

    Relevance: This compound, while not directly containing a 1,3-oxazole ring, is related to 3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole through the presence of a [3-(trifluoromethyl)benzyl] substituent attached to a pyrazole ring. The target compound also features a trifluoromethylphenyl substituent, highlighting the potential significance of this group for biological activity. []

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

    Compound Description: This aminofurazan-based Rho kinase inhibitor exhibits potent pulmonary and systemic vasodilatory effects in rats, suggesting potential therapeutic benefits for pulmonary hypertension. []

    Relevance: This compound is related to 3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole through the shared presence of a 1,2,5-oxadiazole ring and a pyrrolidine ring. The target compound has a methyl substituent on the oxadiazole ring, while SB-772077-B has an amine substituent. []

1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-4-phenyl-1H-1,2,3-triazole (Ph4)

    Compound Description: This triazole derivative, along with its isomer Ph5, was investigated for its corrosion inhibition properties on mild steel in hydrochloric acid. [] Ph4 showed superior inhibition, achieving 95% inhibition at a 10−3 M concentration. []

    Relevance: This compound and 3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole both contain a 1,3-oxazole ring with a phenyl substituent at position 2. The presence of a methylene linker connecting the oxazole ring to another heterocyclic moiety (triazole in Ph4, pyrrolidine in the target compound) is another shared structural feature. []

Properties

Product Name

3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole

IUPAC Name

3-methyl-4-[1-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]pyrrolidin-2-yl]-1,2,5-oxadiazole

Molecular Formula

C19H19F3N4O2

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C19H19F3N4O2/c1-11-17(25-28-24-11)16-4-3-9-26(16)10-15-12(2)27-18(23-15)13-5-7-14(8-6-13)19(20,21)22/h5-8,16H,3-4,9-10H2,1-2H3

InChI Key

HAVQFNKGUYAOAE-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CN3CCCC3C4=NON=C4C

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CN3CCCC3C4=NON=C4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.